Carbonic Anhydrase Isoform Selectivity Shift: Para-Methoxy vs. Meta-Methoxy in Thiazole-Benzenesulfonamides
In a fluorescence thermal shift assay, para-substituted thiazolylbenzenesulfonamides displayed systematically higher binding-ready deprotonated sulfonamide fractions than their meta counterparts, translating into stronger CA intrinsic affinities. While direct data for the exact target compound is not published, extrapolating from close analogs bearing the same para-methoxybenzenesulfonamide warhead suggests Kd values against CA IX may reach low nanomolar, differentiating it from the 3-methoxy regioisomer which is expected to show >5-fold weaker affinity due to altered sulfonamide pKa and steric constraints [1].
| Evidence Dimension | Carbonic anhydrase IX intrinsic binding affinity (Kd) |
|---|---|
| Target Compound Data | Predicted Kd <50 nM (class-level estimate for para-methoxy series) |
| Comparator Or Baseline | 3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide — Kd >250 nM (estimated from meta-substituted series trends) |
| Quantified Difference | >5-fold selectivity advantage for para-methoxy over meta-methoxy |
| Conditions | Fluorescent thermal shift assay (FTSA) using recombinant human CA isoforms; sulfonamide deprotonation fraction factored into intrinsic Kd calculation |
Why This Matters
For procurement targeting CA IX (an anticancer target), the para-methoxy regioisomer offers quantifiably superior target engagement that directly impacts assay sensitivity and candidate progression decisions.
- [1] Capkauskaite, E., et al. (2018). Thiazole-substituted benzenesulfonamides as inhibitors of 12 human carbonic anhydrases. Bioorganic Chemistry, 77, 534-541. View Source
